Lipophilicity Advantage: XLogP3 Comparison of 2-(Difluoromethyl)cyclohexan-1-ol vs. Cyclohexanol
The computed octanol–water partition coefficient (XLogP3) of 2-(difluoromethyl)cyclohexan-1-ol is 2.1, representing a +0.87 log unit increase over the non-fluorinated parent cyclohexanol (XLogP3 = 1.23) [1][2]. This increase is consistent with the lipophilicity-enhancing effect of the –CF₂H group, which has been experimentally determined to contribute Δlog P values between –0.1 and +0.4 relative to a –CH₃ substituent, depending on the electronic environment [3]. The elevated lipophilicity of the target compound improves membrane permeability potential while retaining a hydrogen bond donor site not available in the –CF₃ analog.
| Evidence Dimension | Lipophilicity (computed octanol–water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Cyclohexanol: XLogP3 = 1.23 (experimental log P ≈ 1.23) |
| Quantified Difference | ΔXLogP3 = +0.87 (target more lipophilic) |
| Conditions | XLogP3 computed by PubChem (XLogP3 3.0 algorithm); cyclohexanol experimental log P from literature consensus |
Why This Matters
A +0.87 log unit increase in lipophilicity can translate to a roughly 7-fold higher membrane partitioning, directly impacting cellular permeability and oral bioavailability predictions in early-stage drug discovery.
- [1] PubChem Compound Summary CID 129016926: 2-(Difluoromethyl)cyclohexan-1-ol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/129016926 (accessed Apr 2026). View Source
- [2] Cyclohexanol – Experimental and Predicted Physicochemical Properties. Compiled from ChemBase, IPFS, and ChemicalBook consensus data. Density: 0.962 g/mL; b.p. 161.84 °C; log P ≈ 1.23. https://ipfs.io/ipfs/QmXoypizjW3WknFiJnKLwHCnL72vedxjQkDDP1mXWo6uco/wiki/Cyclohexanol.html (accessed Apr 2026). View Source
- [3] Zafrani, Y.; Yeffet, D.; Sod-Moriah, G.; Berliner, A.; Amir, D.; Marciano, D.; Gershonov, E.; Saphier, S. Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept. J. Med. Chem. 2017, 60 (2), 797–804. https://doi.org/10.1021/acs.jmedchem.6b01691 View Source
